5,6,7,8-Tetrahydropteridine hydrochloride
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Overview
Description
5,6,7,8-Tetrahydropteridine hydrochloride is a chemical compound with the molecular formula C6H8N4·HCl. It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes. This compound is often used in biochemical research due to its role as a precursor or intermediate in the synthesis of other biologically active molecules .
Mechanism of Action
Target of Action
5,6,7,8-Tetrahydropteridine hydrochloride is a synthetic reduced pterin cofactor . It primarily targets enzymes such as nitric oxide synthetase, and phenylalanine, tyrosine, and tryptophan hydroxylases . These enzymes play crucial roles in various biochemical reactions, including the synthesis of nitric oxide and the metabolism of amino acids .
Mode of Action
The compound interacts with its target enzymes by serving as a cofactor . A cofactor is a non-protein chemical compound that is required for an enzyme’s activity. The interaction between the compound and its target enzymes facilitates the catalytic activity of these enzymes, leading to changes in the biochemical reactions they mediate .
Biochemical Pathways
The affected pathways primarily involve the synthesis of nitric oxide and the metabolism of the amino acids phenylalanine, tyrosine, and tryptophan . Nitric oxide plays a key role in various physiological processes, including vasodilation and neurotransmission . The metabolism of phenylalanine, tyrosine, and tryptophan is crucial for protein synthesis and the production of various bioactive molecules .
Result of Action
The action of this compound results in the facilitation of various biochemical reactions mediated by its target enzymes . This can lead to changes in the levels of nitric oxide and various metabolites of phenylalanine, tyrosine, and tryptophan . These changes can have various molecular and cellular effects, depending on the specific context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropteridine hydrochloride typically involves the reduction of pteridine derivatives. One common method includes the catalytic hydrogenation of pteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropteridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pteridine derivatives.
Reduction: Further reduction can lead to more reduced forms of pteridine.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using Pd/C as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives, which are significant in biochemical pathways and pharmaceutical applications .
Scientific Research Applications
5,6,7,8-Tetrahydropteridine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Plays a role in the study of enzyme cofactors and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to pteridine metabolism.
Industry: Utilized in the production of dyes and pigments due to its chemical properties.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobiopterin (BH4): A natural cofactor for nitric oxide synthase and aromatic amino acid hydroxylases.
6,7-Dimethyl-5,6,7,8-tetrahydropterine: A synthetic reduced pterin cofactor with similar but less potent activity compared to tetrahydrobiopterin.
Uniqueness
5,6,7,8-Tetrahydropteridine hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds. Its role as a precursor in the production of other pteridine derivatives highlights its importance in both research and industrial applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydropteridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.ClH/c1-2-9-6-5(8-1)3-7-4-10-6;/h3-4,8H,1-2H2,(H,7,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSPBRSKOVLJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC=C2N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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